5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Übersicht

Beschreibung

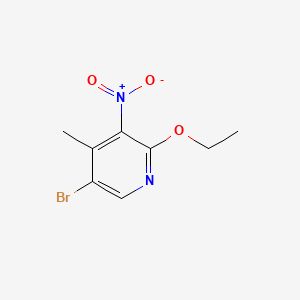

5-Bromo-2-ethoxy-4-methyl-3-nitropyridine is an organic compound with the molecular formula C8H9BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine, ethoxy, methyl, and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine typically involves the bromination of 2-ethoxy-4-methyl-3-nitropyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridine ring. The process may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The ethoxy group can be oxidized to form different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Reduction Reactions: Reducing agents such as hydrogen gas with a catalyst or metal hydrides can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed:

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Reduction Reactions: The major product is 5-amino-2-ethoxy-4-methyl-3-nitropyridine.

Oxidation Reactions: Products vary depending on the extent of oxidation, potentially forming aldehydes, ketones, or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 5-bromo-2-ethoxy-4-methyl-3-nitropyridine exhibit notable antimicrobial properties. For instance, compounds derived from this structure have shown efficacy against a range of bacteria and fungi, making them potential candidates for developing new antibiotics. Studies have demonstrated that modifications to the nitro group can enhance the antimicrobial activity, providing insights into structure-activity relationships (SAR) in drug design .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar to this compound have been tested against breast and lung cancer cells, revealing IC50 values that suggest significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .

Organic Synthesis

Synthetic Intermediate

this compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, enabling the synthesis of diverse chemical entities .

Methodologies for Synthesis

Several synthetic routes have been developed to produce this compound efficiently. A notable method involves the reaction of 5-bromo-2-chloropyridine with ethyl ethoxyacetate under basic conditions, yielding this compound with high purity and yield. This method highlights the compound's utility in synthetic organic chemistry, particularly in creating libraries of related compounds for biological testing .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the ethoxy group enhanced activity against these pathogens, suggesting pathways for further development into therapeutic agents .

Case Study 2: Anticancer Activity

In another study, researchers evaluated the anticancer properties of derivatives based on this compound using a xenograft model for human breast cancer. Compounds were administered at varying doses, and tumor growth was monitored over several weeks. The findings revealed that certain derivatives significantly reduced tumor size compared to control groups, indicating promising potential for future clinical applications .

Data Table: Summary of Findings

Wirkmechanismus

The mechanism of action of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions.

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

- 5-Bromo-2-hydroxy-4-methyl-3-nitropyridine

- 5-Bromo-2-methyl-3-nitropyridine

Comparison: 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its methoxy or hydroxy analogs

Biologische Aktivität

5-Bromo-2-ethoxy-4-methyl-3-nitropyridine (C₈H₉BrN₂O₃) is a heterocyclic organic compound notable for its structural features, including a bromine atom, an ethoxy group, a methyl group, and a nitro group attached to a pyridine ring. This compound has gained attention in various fields of research due to its potential biological activities and applications in organic synthesis.

- Molecular Formula : C₈H₉BrN₂O₃

- Molecular Weight : 247.05 g/mol

- Physical State : Light yellow solid

- Boiling Point : 302.8 °C

- Density : 1.636 g/cm³

Synthesis and Applications

This compound can be synthesized through various methods, often involving reactions that yield the compound with reasonable purity and yield. It serves as an important intermediate in organic synthesis, particularly in reactions involving nucleophilic aromatic substitution. This property allows for the formation of diverse derivatives that are useful in medicinal chemistry and other applications .

Antimycobacterial Activity

Research has explored the compound's in vitro antimycobacterial activity against the drug-susceptible Mycobacterium tuberculosis H37Rv strain. The minimum inhibitory concentration (MIC) was determined under replicating conditions using specialized culture media. Initial findings suggest that while some derivatives exhibit activity, further exploration is needed to establish a clear efficacy profile .

Structure–Activity Relationship (SAR)

A structure–activity relationship study indicated that modifications at specific positions of the pyridine ring could influence biological activity. Variations in substituents lead to different interactions with biological targets, which can be crucial for developing new therapeutic agents .

Case Study 1: Antimycobacterial Efficacy

In a study assessing the in vivo efficacy of related compounds, it was found that certain derivatives did not exhibit significant efficacy in reducing lung burdens of M. tuberculosis in a BALB/c mouse model. The study highlighted discrepancies between in vitro and in vivo results, emphasizing the need for further investigation into pharmacokinetic properties and potential metabolic pathways affecting efficacy .

| Compound | Dose (mg/kg) | Lung Burden (log CFU) | Efficacy |

|---|---|---|---|

| Untreated Control | - | 6.51 | - |

| Rifampin | 10 | 5.72 | Effective |

| Ethambutol | 100 | 4.15 | Effective |

| 5-Bromo Derivative | 100/200 | 7.75/7.84 | Ineffective |

Case Study 2: Cytotoxicity Assessment

The cytotoxicity of related compounds against mammalian cell lines has been evaluated, providing insights into their safety profiles for potential therapeutic applications. The results indicated varying levels of cytotoxicity depending on structural modifications, underscoring the importance of SAR studies in drug development .

Eigenschaften

IUPAC Name |

5-bromo-2-ethoxy-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3/c1-3-14-8-7(11(12)13)5(2)6(9)4-10-8/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUKVYJBQLXLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1[N+](=O)[O-])C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682418 | |

| Record name | 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-58-8 | |

| Record name | 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.